molecular formula C2H6ClN B1618415 Aziridine, hydrochloride CAS No. 26338-45-4

Aziridine, hydrochloride

Cat. No.: B1618415
CAS No.: 26338-45-4
M. Wt: 79.53 g/mol
InChI Key: JXHSZQZCKLNUGB-UHFFFAOYSA-N
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Description

Aziridine, hydrochloride is a polymer derived from aziridine, a three-membered heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

Aziridine, hydrochloride can be synthesized through the polymerization of aziridine monomers. The polymerization process can be initiated by various methods, including cationic and anionic ring-opening polymerization. Common initiators for these polymerizations include methyl triflate, perchloric acid, boron trifluoride etherate, dimethyl sulfate, and hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of aziridine, homopolymer, hydrochloride typically involves the use of large-scale polymerization reactors. The reaction conditions are carefully controlled to ensure the desired molecular weight and polymer structure. The polymerization process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions

Aziridine, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.

    Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated polymers, while substitution reactions can introduce various functional groups into the polymer chain .

Scientific Research Applications

Aziridine, hydrochloride has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of aziridine, homopolymer, hydrochloride involves the nucleophilic addition of a tertiary amine within the polymer to an aziridinium ion, resulting in the formation of an unreactive quaternary amine. This reaction pathway is crucial for the polymer’s stability and functionality in various applications .

Comparison with Similar Compounds

Similar Compounds

    Azetidine, homopolymer, hydrochloride: Similar in structure and polymerization chemistry to aziridine, homopolymer, hydrochloride.

    Ethyleneimine, homopolymer, hydrochloride: Another nitrogen-containing polymer with comparable properties.

Uniqueness

Aziridine, hydrochloride is unique due to its ability to form highly stable and functional polymers through ring-opening polymerization. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

26338-45-4

Molecular Formula

C2H6ClN

Molecular Weight

79.53 g/mol

IUPAC Name

aziridine;hydrochloride

InChI

InChI=1S/C2H5N.ClH/c1-2-3-1;/h3H,1-2H2;1H

InChI Key

JXHSZQZCKLNUGB-UHFFFAOYSA-N

SMILES

C1CN1.Cl

Canonical SMILES

C1CN1.Cl

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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